Receptor Binding Selectivity: The 5-HT2A/D2 Ki Ratio Superiority over Risperidone, Olanzapine, and Aripiprazole
Procurement of 10S-Lumateperone is justified by its uniquely high 5-HT2A/D2 binding affinity ratio (~59:1), a direct quantitative measure of EPS-sparing potential. Lumateperone has a Ki of 0.54 nM at 5-HT2A and 32 nM at D2 [1]. This ratio is far superior to risperidone (12:1), olanzapine (12.4:1), and is a positive inverse of aripiprazole's ratio (0.18:1, indicating D2 preference) [2]. The conditions are in vitro binding assays using human recombinant receptors, as compiled from multiple independent sources.
| Evidence Dimension | 5-HT2A/D2 Ki Ratio |
|---|---|
| Target Compound Data | Lumateperone Ki: 5-HT2A = 0.54 nM, D2 = 32 nM (Ratio = 59.3) |
| Comparator Or Baseline | Risperidone (Ratio = 12), Olanzapine (Ratio = 12.4), Aripiprazole (Ratio = 0.18) |
| Quantified Difference | Lumateperone's ratio is ~4.9-fold higher than risperidone and ~329-fold higher than aripiprazole. |
| Conditions | In vitro competitive binding assays on cloned human receptors. |
Why This Matters
A higher 5-HT2A/D2 ratio is a well-established proxy for reduced extrapyramidal symptom (EPS) liability, a critical parameter for compound selection in antipsychotic development.
- [1] RxReasoner. CAPLYTA Capsule Ref.[10130] Active ingredients: Lumateperone Ki data for 5-HT2A and D2. Accessed 2026. View Source
- [2] 163.com news article. sNDA submitted: Lumateperone as adjunctive therapy for MDD. Dec 9, 2024. Affinity ratio comparison with other antipsychotics. View Source
